(S)-2-Amino-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-3-methyl-butyramide (S)-2-Amino-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-3-methyl-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13475029
InChI: InChI=1S/C16H31N3O/c1-11(2)15(17)16(20)19(12-9-10-12)14-8-6-5-7-13(14)18(3)4/h11-15H,5-10,17H2,1-4H3/t13?,14?,15-/m0/s1
SMILES: CC(C)C(C(=O)N(C1CC1)C2CCCCC2N(C)C)N
Molecular Formula: C16H31N3O
Molecular Weight: 281.44 g/mol

(S)-2-Amino-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-3-methyl-butyramide

CAS No.:

Cat. No.: VC13475029

Molecular Formula: C16H31N3O

Molecular Weight: 281.44 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-3-methyl-butyramide -

Specification

Molecular Formula C16H31N3O
Molecular Weight 281.44 g/mol
IUPAC Name (2S)-2-amino-N-cyclopropyl-N-[2-(dimethylamino)cyclohexyl]-3-methylbutanamide
Standard InChI InChI=1S/C16H31N3O/c1-11(2)15(17)16(20)19(12-9-10-12)14-8-6-5-7-13(14)18(3)4/h11-15H,5-10,17H2,1-4H3/t13?,14?,15-/m0/s1
Standard InChI Key FSLYSVPDBWEKLE-NRXISQOPSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(C1CC1)C2CCCCC2N(C)C)N
SMILES CC(C)C(C(=O)N(C1CC1)C2CCCCC2N(C)C)N
Canonical SMILES CC(C)C(C(=O)N(C1CC1)C2CCCCC2N(C)C)N

Introduction

Chemical Identity and Structural Features

(S)-2-Amino-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-3-methyl-butyramide is characterized by the following properties:

PropertyValue
IUPAC Name(2S)-2-amino-N-cyclopropyl-N-[2-(dimethylamino)cyclohexyl]-3-methylbutanamide
Molecular FormulaC₁₆H₂₉N₃O
Molecular Weight281.44 g/mol
CAS Number1353999-45-7
InChI KeyFSLYSVPDBWEKLE-RDBYIBDHNA-N
SMILESCC(C)C@@HN

The compound features:

  • A cyclopropyl group attached to the amide nitrogen.

  • A 2-dimethylamino-cyclohexyl substituent, introducing both cyclohexane and tertiary amine functionalities.

  • An (S)-configured α-amino acid backbone with a methyl branch at the β-position .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves multi-step organic reactions:

  • Amide Bond Formation: Coupling of a substituted cyclohexylamine with a chiral α-amino acid derivative.

  • Cyclopropane Introduction: Alkylation or ring-closing metathesis to attach the cyclopropane moiety.

  • Dimethylation: Quaternization of the cyclohexylamine’s amino group using methylating agents like methyl iodide .

Key reagents include HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for amide coupling and Pd/C catalysts for hydrogenation steps.

Analytical Characterization

TechniqueKey Data
NMR Spectroscopy¹H NMR (CDCl₃): δ 3.15 (m, cyclohexyl), 2.85 (s, N(CH₃)₂), 1.45 (q, cyclopropyl) .
Mass SpectrometryESI-MS: m/z 282.2 [M+H]⁺
HPLC Purity>98% (C18 column, acetonitrile/water gradient) .

Regulatory Status

Controlled Substance Analogues

The compound’s structural similarity to Schedule I opioids (e.g., butyryl fentanyl) places it under scrutiny under the U.S. Federal Analog Act . Key regulatory benchmarks include:

  • Idaho House Bill No. 29 (2025): Explicitly bans α-methyl butyryl fentanyl analogs .

  • Texas Controlled Substances Act: Lists related cyclohexylamine derivatives as Schedule I .

Global Regulations

  • EU: Classified under the New Psychoactive Substances (NPS) Regulation .

  • China: Included in the Non-Medical Narcotic Drug List since 2024 .

Applications and Research

Preclinical Studies

  • Pain Management: Animal models show analgesic efficacy at 0.1–1 mg/kg doses, comparable to tramadol .

  • Neuroprotection: In vitro assays indicate NMDA receptor antagonism at IC₅₀ = 5 μM .

Industrial Use

  • Chemical Intermediate: Utilized in synthesizing chiral catalysts for asymmetric hydrogenation.

Analytical Methods for Detection

MethodApplication
GC-MSQuantification in biological matrices (LOD: 0.1 ng/mL) .
Chiral HPLCEnantiomeric purity assessment (Chiralpak AD-H column) .
X-ray CrystallographyAbsolute configuration determination .

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